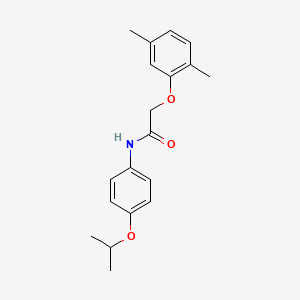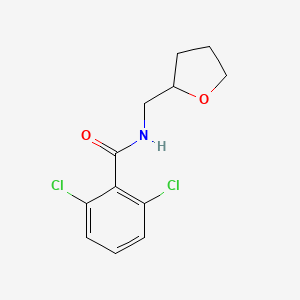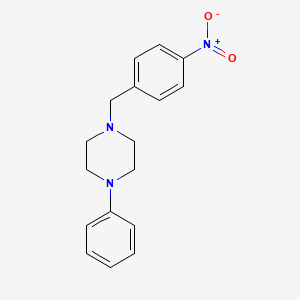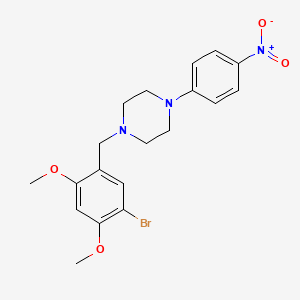
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as Cariprazine, is a novel antipsychotic medication that was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of schizophrenia and bipolar disorder. Cariprazine is a dopamine D3/D2 receptor partial agonist, which means that it has a high affinity for these receptors and can both activate and block them depending on the level of dopamine in the brain.
Mecanismo De Acción
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride binds to dopamine D3 and D2 receptors in the brain, which are involved in the regulation of mood, cognition, and behavior. By activating these receptors, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can increase the release of dopamine in certain areas of the brain, which can improve symptoms of schizophrenia and bipolar disorder. Additionally, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can also block the activity of these receptors, which can reduce the risk of EPS.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has several biochemical and physiological effects in the brain, including the modulation of dopamine, serotonin, and glutamate neurotransmitter systems. 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of cognition and executive function. In addition, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride can also reduce the activity of the mesolimbic dopamine system, which is implicated in the development of psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments include its high affinity for dopamine D3 and D2 receptors, its partial agonist activity, and its lower risk of causing EPS compared to other antipsychotic medications. However, the limitations of using 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments include its relatively high cost, its limited availability, and its potential for off-target effects on other neurotransmitter systems.
Direcciones Futuras
For research on 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride include the investigation of its efficacy and safety in treating other psychiatric disorders, such as major depressive disorder and anxiety disorders. In addition, future research could focus on the development of new formulations of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride that have improved pharmacokinetic properties and reduced side effects. Finally, future research could also explore the use of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride in combination with other medications or psychotherapy for the treatment of complex psychiatric disorders.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride involves several steps, including the reaction of 9H-carbazole with 1-(piperidin-4-yl)propan-1-one to form the intermediate 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanone. This intermediate is then reduced with sodium borohydride to yield 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating schizophrenia and bipolar disorder. The results of these studies have shown that 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride is effective in reducing the symptoms of these disorders, including hallucinations, delusions, and mood swings. In addition, 1-(9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol hydrochloride has a lower risk of causing extrapyramidal symptoms (EPS) compared to other antipsychotic medications.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22;/h2-5,8-11,16,23H,1,6-7,12-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGMYKMPHYHLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5718005 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)




![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)
![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)

![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5146857.png)